molecular formula C10H13NO B12956231 Benzamide, 2-(1-methylethyl)- CAS No. 56177-33-4

Benzamide, 2-(1-methylethyl)-

Cat. No.: B12956231
CAS No.: 56177-33-4
M. Wt: 163.22 g/mol
InChI Key: KZXYTQOZYCREPI-UHFFFAOYSA-N
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Description

    Benzamide, 2-(1-methylethyl)-: is a chemical compound with the molecular formula . Its IUPAC name is .

  • The compound’s structure consists of a benzene ring (benzene core) with an amide functional group (CONH2) attached at the para position. The “2-(1-methylethyl)” part indicates the presence of an isopropyl group (CH3) attached to the benzene ring.
  • Here’s the 2D and 3D chemical structure of Benzamide, 2-(1-methylethyl)- :
  • Preparation Methods

      Synthetic Routes: The synthesis of involves various methods, including amide formation reactions. One common approach is the reaction of benzoic acid with isopropylamine.

      Reaction Conditions: Typically, the reaction is carried out in a solvent (such as ethanol or acetonitrile) with acid catalysts (e.g., sulfuric acid or hydrochloric acid) at elevated temperatures.

      Industrial Production: While industrial-scale production methods may vary, the synthesis usually occurs via batch or continuous processes in chemical plants.

  • Chemical Reactions Analysis

      Reactivity: can undergo various chemical reactions:

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example

      Major Products: Oxidation yields benzoic acid, while reduction produces the corresponding isopropylamine.

  • Scientific Research Applications

      Chemistry: serves as a model compound for studying amide reactions and aromatic chemistry.

      Biology and Medicine: Researchers explore its potential as a PARP (poly ADP-ribose polymerase) inhibitor, which has implications in cancer therapy.

      Industry: It may find applications in pharmaceuticals, agrochemicals, and materials science.

  • Mechanism of Action

    • As a PARP inhibitor, Benzamide, 2-(1-methylethyl)- interferes with DNA repair processes by inhibiting PARP enzymes. This disruption can enhance the effectiveness of DNA-damaging treatments (e.g., chemotherapy or radiation therapy).
  • Comparison with Similar Compounds

    Properties

    CAS No.

    56177-33-4

    Molecular Formula

    C10H13NO

    Molecular Weight

    163.22 g/mol

    IUPAC Name

    2-propan-2-ylbenzamide

    InChI

    InChI=1S/C10H13NO/c1-7(2)8-5-3-4-6-9(8)10(11)12/h3-7H,1-2H3,(H2,11,12)

    InChI Key

    KZXYTQOZYCREPI-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)C1=CC=CC=C1C(=O)N

    Origin of Product

    United States

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